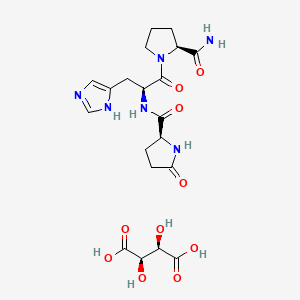
Protirelin tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protirelin tartrate is a synthetic analogue of thyrotropin-releasing hormone (TRH), a tripeptide tropic hormone released by the hypothalamus. It stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and has potential therapeutic applications in various medical conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protirelin tartrate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:
Formation of L-pyroglutamyl-L-histidyl-L-prolineamide: This is achieved through peptide coupling reactions using reagents such as carbodiimides and protecting groups to ensure selective reactions.
Conversion to Protirelin: The tripeptide is then converted to protirelin by removing the protecting groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Protirelin tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, protecting groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or reduce the peptide’s efficacy in diagnostic and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Protirelin tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Wirkmechanismus
Protirelin tartrate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the anterior pituitary gland. This binding stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin, which regulate thyroid function and lactation, respectively . The molecular targets and pathways involved include the hypothalamic-pituitary-thyroid axis and various neuromodulatory pathways in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thyrotropin-releasing hormone (TRH): The endogenous peptide that protirelin tartrate mimics.
This compound monohydrate: A similar compound with an additional water molecule in its structure.
Uniqueness
This compound is unique due to its synthetic nature, which allows for controlled production and modification. Its ability to stimulate the release of TSH and prolactin makes it valuable in diagnostic and therapeutic applications. Compared to TRH, this compound has improved stability and bioavailability .
Eigenschaften
CAS-Nummer |
53935-32-3 |
|---|---|
Molekularformel |
C20H28N6O10 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1 |
InChI-Schlüssel |
KPUAAIHTPMAPLR-GJAJEHNISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Verwandte CAS-Nummern |
24305-27-9 (Parent) 87-69-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















